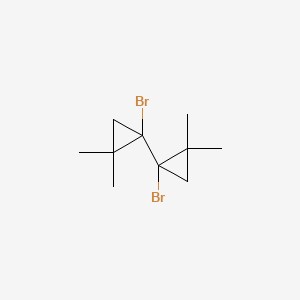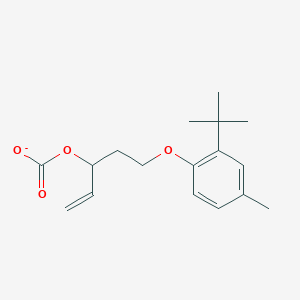
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is an organic compound that belongs to the class of phenoxyalkyl carbonates. This compound is characterized by the presence of a phenoxy group attached to a pentenyl chain, which is further linked to a carbonate group. The tert-butyl and methyl substituents on the phenoxy ring contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate can be achieved through a multi-step process:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with 5-bromo-1-pentene in the presence of a strong base such as potassium carbonate to yield 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene.
Carbonation: The final step involves the reaction of 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene with phosgene or a suitable carbonate source to form the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbonate group can undergo hydrolysis, releasing active intermediates that exert their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of a carbonate group.
5-(2-tert-Butyl-4-methylphenoxy)pent-1-ene: Lacks the carbonate group, making it less reactive in certain chemical reactions.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Contains a boronate ester group, offering different reactivity and applications.
Uniqueness
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is unique due to the presence of both the phenoxy and carbonate groups, which provide a combination of stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
92836-27-6 |
|---|---|
Formule moléculaire |
C17H23O4- |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
5-(2-tert-butyl-4-methylphenoxy)pent-1-en-3-yl carbonate |
InChI |
InChI=1S/C17H24O4/c1-6-13(21-16(18)19)9-10-20-15-8-7-12(2)11-14(15)17(3,4)5/h6-8,11,13H,1,9-10H2,2-5H3,(H,18,19)/p-1 |
Clé InChI |
LWOYSLRVDMVAMK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)OCCC(C=C)OC(=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
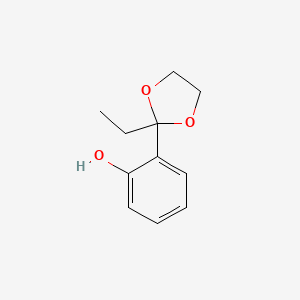
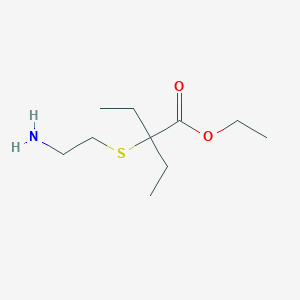
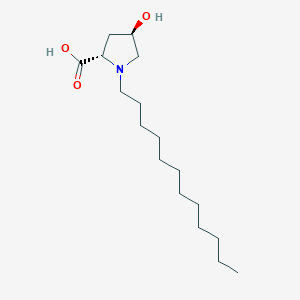
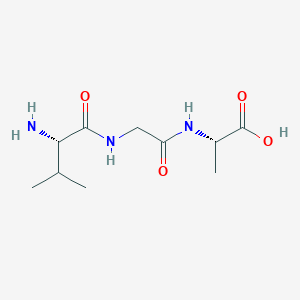
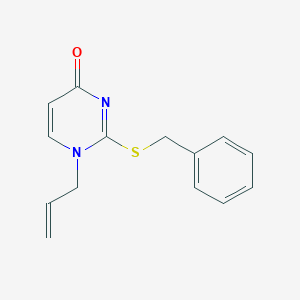
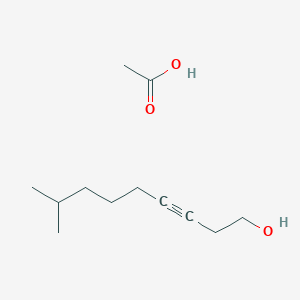
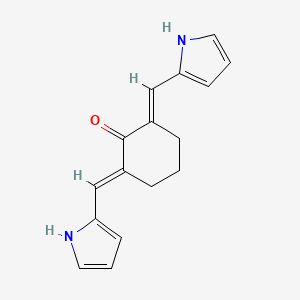
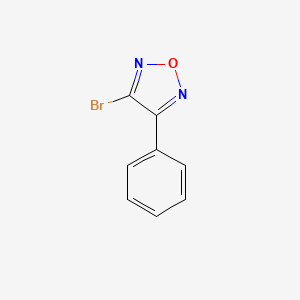
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)

